molecular formula C5H9Cl B1603130 (Chloromethyl)cyclobutane CAS No. 78415-89-1

(Chloromethyl)cyclobutane

Cat. No. B1603130
CAS RN: 78415-89-1
M. Wt: 104.58 g/mol
InChI Key: QTVRMTUUKBEVAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Chloromethyl)cyclobutane is a chemical compound with the molecular formula C5H9Cl . It has an average mass of 104.578 Da and a monoisotopic mass of 104.039276 Da .


Synthesis Analysis

The synthesis of cyclobutane derivatives has been a topic of interest in recent years. Bicyclobutanes, which are similar to (Chloromethyl)cyclobutane, have been synthesized and studied for over 50 years . New approaches for preparing, functionalizing, and using Bicyclobutanes in “strain-release” transformations have positioned them to be powerful synthetic workhorses .


Molecular Structure Analysis

The molecular structure of (Chloromethyl)cyclobutane consists of a cyclobutane ring with a chloromethyl group attached . Cyclobutane is a cyclic hydrocarbon, meaning that the carbons of the molecule are arranged in the form of a ring .


Chemical Reactions Analysis

Cyclobutane derivatives, including (Chloromethyl)cyclobutane, have unique chemical properties due to their strained ring structure . They have been studied extensively for their high strain energy and potential as bioisosteres .


Physical And Chemical Properties Analysis

(Chloromethyl)cyclobutane is a cycloalkane derivative. Cycloalkanes, including cyclobutane, are typically colorless gases under standard conditions of temperature and pressure . They exhibit a mildly sweet odor, similar to that of other cycloalkanes .

Scientific Research Applications

Bioactive Compounds and Drug Candidates

(Chloromethyl)cyclobutane, a compound related to cyclobutane-containing alkaloids, has been identified in various natural sources and synthetic compounds. Research indicates that these compounds exhibit antimicrobial, antibacterial, anticancer, and other biological activities. Cyclobutanes are increasingly used in medicinal chemistry due to their unique structural properties, which contribute to favorable pharmacological characteristics. These include preventing cis/trans-isomerization, increasing metabolic stability, and filling hydrophobic pockets (Dembitsky, 2007); (Kolk et al., 2022).

Synthetic Approaches and Chemical Properties

The synthesis of 2,4-methanoproline analogues, which involves a two-step approach including 3-(chloromethyl)cyclobutanone, highlights the versatility of (chloromethyl)cyclobutane in organic synthesis. The key step here involves the reversible addition of hydrogen cyanide onto imines, facilitating the synthesis of complex organic compounds (Rammeloo et al., 2002).

Photocycloaddition and Catalysis

Photocycloaddition of certain compounds to (chloromethyl)cyclobutane derivatives has been employed for the efficient and stereoselective synthesis of cyclobutane and cyclobutene derivatives. This technique showcases the application of (chloromethyl)cyclobutane in complex organic syntheses (Alibés et al., 2003). Additionally, tandem catalysis involving cyclobutanes offers a route to complex molecules with pharmaceutical potential, demonstrating the importance of cyclobutane derivatives in medicinal chemistry (Pagar & RajanBabu, 2018).

Safety And Hazards

The safety data sheet for (Chloromethyl)cyclobutane suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Cyclobutane derivatives, including (Chloromethyl)cyclobutane, have been gaining attention in recent years due to their unique structures and potential applications . They have been studied extensively for their high strain energy and potential as bioisosteres . This suggests that there may be future research directions exploring the synthesis, functionalization, and applications of these compounds .

properties

IUPAC Name

chloromethylcyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl/c6-4-5-2-1-3-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVRMTUUKBEVAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634228
Record name (Chloromethyl)cyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Chloromethyl)cyclobutane

CAS RN

78415-89-1
Record name (Chloromethyl)cyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Chloromethyl)cyclobutane
Reactant of Route 2
Reactant of Route 2
(Chloromethyl)cyclobutane
Reactant of Route 3
(Chloromethyl)cyclobutane
Reactant of Route 4
Reactant of Route 4
(Chloromethyl)cyclobutane
Reactant of Route 5
(Chloromethyl)cyclobutane
Reactant of Route 6
Reactant of Route 6
(Chloromethyl)cyclobutane

Citations

For This Compound
24
Citations
BE Holmes, DW Setser - The Journal of Physical Chemistry, 1978 - ACS Publications
… The chlorine abstraction reaction by methylene gives cyclobutyl and chloromethyl radicals, which subsequently combined to produce chloromethylcyclobutane with ~90 kcal mol™1 of …
Number of citations: 18 pubs.acs.org
LD Jennings, DR Rayner, DB Jordan, JF Okonya… - Bioorganic & medicinal …, 2000 - Elsevier
… Chlorination of 27 using dichloroiodobenzene gave the chloro-chloromethyl cyclobutane carboxylic acid 29. The product 29 was shown to be a 1:1 mixture of isomers by 1 H NMR. …
Number of citations: 52 www.sciencedirect.com
A Wissner, J Meinwald - The Journal of Organic Chemistry, 1973 - ACS Publications
A facile synthesis of dimethyl araff-tricy elo [3.1. 0.02· 4] hexane-1, 2-dicarboxylate (4) involving two intramolecular nucleophilic displacements is described. Thermolysis of 4 gives …
Number of citations: 20 pubs.acs.org
KL Erickson, J Markstein, K Kim - The Journal of Organic …, 1971 - ACS Publications
… Vacuum distillation of the residue afforded 6.2 g (60%) of 1-chloro-l-chloromethylcyclobutane (slightly contaminated with chlorobenzene), bp 60-64 (30 mm) [lit.16 bp 49-50 (14 mm)]. …
Number of citations: 54 pubs.acs.org
C Lescop, L Mévellec, F Huet - The Journal of Organic Chemistry, 2001 - ACS Publications
An efficient synthesis of the 2-azabicyclo[2.1.1]hexane ring system has been accomplished starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride 7, which was prepared using a …
Number of citations: 39 pubs.acs.org
TC Flood, JA Statler - Organometallics, 1984 - ACS Publications
Introduction Formation and cleavage of carbon-carbon bonds me-diated by transition-metal complexes is a central subject of organometallic chemistry. The activation of saturated …
Number of citations: 85 pubs.acs.org
GA Olah, AP Fung, SC Narang… - The Journal of Organic …, 1981 - ACS Publications
Benzene, alkylbenzenes, halobenzenes, and anisóle were nitrated with silver nitrate/boron trifluoride in acetonitrile solution. Correlation of competitive rates with x-and-complex …
Number of citations: 42 pubs.acs.org
GC Helsley - 1959 - search.proquest.com
PREPARATIONS AND REACTIONS OF SOME 1,2-DIAROYLCYCLOBUTANE, CYCLOPENTANE AND CYCLOHEXANE DERIVATIVES. PREPARATIONS AND REACTIONS OF SOME …
Number of citations: 0 search.proquest.com
S Ramos, W Rosen - The Journal of Organic Chemistry, 1981 - ACS Publications
Several bis (alkoxytriphenylphosphonium) salts have been prepared. When sterically constrained, as close neighbors, the leaving groups of these cations react rapidly at room …
Number of citations: 19 pubs.acs.org
A de Meijere, SI Kozhushkov, H Schill - Chemical reviews, 2006 - ACS Publications
The chemistry of three-membered rings has come a long way in the 120 odd years, since the first cyclopropane derivatives were synthesized by William Henry Perkin in Munich in the …
Number of citations: 149 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.